molecular formula C12H12O2 B13083446 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde

Cat. No.: B13083446
M. Wt: 188.22 g/mol
InChI Key: RUYNSECBPNCGON-UHFFFAOYSA-N
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Description

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is a chemical compound with a unique structure that includes a seven-membered ring fused to a benzene ring, with an aldehyde and a ketone functional group

Preparation Methods

The synthesis of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of a suitable diene with a dienophile in the presence of a catalyst, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be compared with similar compounds such as:

The uniqueness of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carbaldehyde

InChI

InChI=1S/C12H12O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7-8,10H,3,5-6H2

InChI Key

RUYNSECBPNCGON-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C2C1)C=O

Origin of Product

United States

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